Alvimopan β-D-Glucuronide
CAS No.:
Cat. No.: VC0199112
Molecular Formula: C₃₁H₄₀N₂O₁₀
Molecular Weight: 600.66
* For research use only. Not for human or veterinary use.

Specification
Molecular Formula | C₃₁H₄₀N₂O₁₀ |
---|---|
Molecular Weight | 600.66 |
Introduction
Chemical Structure and Properties
Molecular Composition
Alvimopan β-D-Glucuronide is characterized by its complex molecular structure, which includes multiple hydroxyl groups and a glucuronic acid moiety attached to the parent alvimopan molecule. The molecular formula reflects its high degree of oxygenation and hydrophilicity . The molecular weight of 600.66 g/mol underscores the substantial size of this metabolite compared to the parent drug.
Structural Features
The glucuronic acid moiety in Alvimopan β-D-Glucuronide is linked via glycosidic bonds to specific functional groups on alvimopan. This conjugation significantly alters the physicochemical properties of the molecule, enhancing its solubility in aqueous environments and facilitating renal or biliary excretion . The stereochemistry of the compound is defined by multiple chiral centers, contributing to its biological activity and interaction with enzymatic systems.
Synthesis and Metabolic Pathways
Glucuronidation Process
Glucuronidation is a phase II metabolic reaction catalyzed by uridine diphosphate-glucuronosyltransferase (UGT) enzymes . In the case of alvimopan, glucuronidation occurs primarily in the liver and intestines, where UGT enzymes attach glucuronic acid to specific sites on the molecule. This process transforms alvimopan into Alvimopan β-D-Glucuronide, increasing its hydrophilicity and enabling efficient elimination.
Enzymatic Specificity
The formation of Alvimopan β-D-Glucuronide involves selective enzymatic activity targeting hydroxyl or amine groups on alvimopan . UGT enzymes exhibit substrate specificity based on molecular size, charge distribution, and functional group accessibility.
Excretion Pathways
Pharmacokinetics
Absorption
Alvimopan itself exhibits limited oral bioavailability (approximately 6%), largely due to its low solubility and permeability . The formation of Alvimopan β-D-Glucuronide occurs post-absorption as part of first-pass metabolism.
Distribution
Alvimopan β-D-Glucuronide remains confined to peripheral compartments due to its hydrophilic nature and inability to cross lipid membranes such as the blood-brain barrier . Its volume of distribution reflects localization within extracellular fluid spaces.
Metabolism
The conversion of alvimopan into Alvimopan β-D-Glucuronide represents a major metabolic pathway for this drug. Intestinal microflora may also contribute to secondary transformations affecting glucuronide stability and activity .
Elimination
The terminal half-life of Alvimopan β-D-Glucuronide ranges from 10 to 18 hours , similar to that of the parent compound. Its elimination through feces and urine ensures efficient clearance without significant accumulation.
Clinical Implications
Therapeutic Relevance
Understanding the pharmacokinetics and safety profile of Alvimopan β-D-Glucuronide is essential for optimizing alvimopan therapy in conditions such as postoperative ileus (POI) and opioid-induced bowel dysfunction (OBD) .
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume